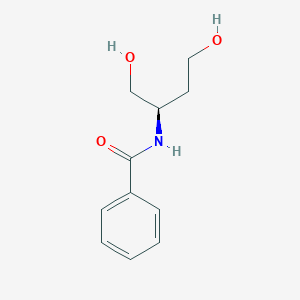
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide, also known as L-3,4-dihydroxybutanoyl-phenylalanine methyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a chiral molecule that has been found to have potential applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising compound for the treatment of various diseases. One limitation of using (R)-N-(1,4-dihydroxybutan-2-yl)benzamide in lab experiments is its limited availability. It is a chiral compound that requires a complex synthesis method, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on (R)-N-(1,4-dihydroxybutan-2-yl)benzamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods to increase its availability for lab experiments. Additionally, future research could focus on the development of derivatives of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide to improve its potency and selectivity.
Synthesemethoden
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of L-phenylalanine methyl ester with diacetyl tartaric anhydride to produce (R)-N-(1,4-dihydroxybutan-2-yl)benzamideoxybutanoyl-phenylalanine methyl ester. This compound is then treated with hydrochloric acid to obtain (R)-N-(1,4-dihydroxybutan-2-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been found to have potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1245643-19-9 |
|---|---|
Produktname |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
N-[(2R)-1,4-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1 |
InChI-Schlüssel |
HDOSGIOHZHZDEH-SNVBAGLBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCO)CO |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CCO)CO |
Synonyme |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



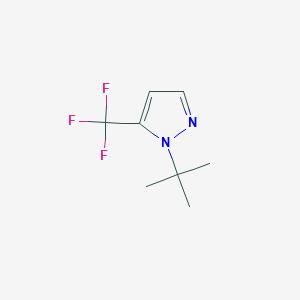
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)
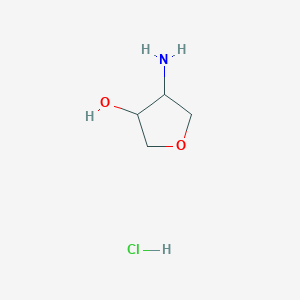



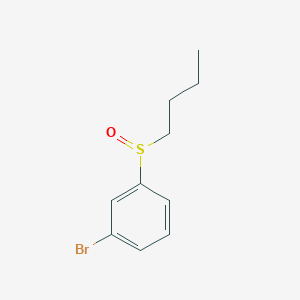
![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)

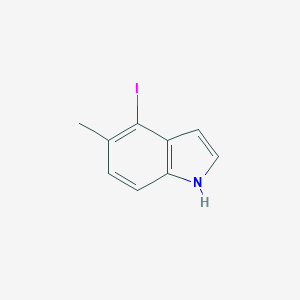
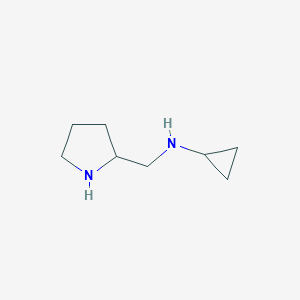


![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)